molecular formula C8H13ClN2 B15304515 2,3,5-Trimethylpyridin-4-amine hydrochloride

2,3,5-Trimethylpyridin-4-amine hydrochloride

Cat. No.: B15304515
M. Wt: 172.65 g/mol
InChI Key: NCPKVHFRMOETTI-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyridin-4-amine hydrochloride is an organic chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylpyridin-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trimethylpyridine and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to achieve the desired product yield.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3,5-Trimethylpyridin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylpyridine: A precursor in the synthesis of 2,3,5-Trimethylpyridin-4-amine hydrochloride.

    4-Aminopyridine: A related compound with similar structural features but different functional groups.

    2,6-Dimethylpyridine: Another pyridine derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2,3,5-trimethylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-5-4-10-7(3)6(2)8(5)9;/h4H,1-3H3,(H2,9,10);1H

InChI Key

NCPKVHFRMOETTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1N)C)C.Cl

Origin of Product

United States

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